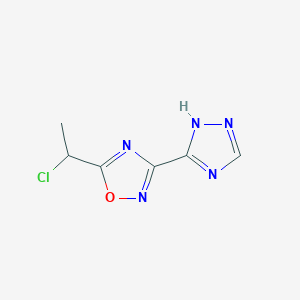![molecular formula C14H18ClNO B1373579 3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride CAS No. 1269054-76-3](/img/structure/B1373579.png)
3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride
カタログ番号 B1373579
CAS番号:
1269054-76-3
分子量: 251.75 g/mol
InChIキー: UXNFSYQYUIGYPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride” is a chemical compound with the CAS Number: 1269054-76-3 . It has a molecular weight of 251.76 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for “3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride” is1S/C14H17NO.ClH/c16-10-4-9-15-11-13-7-3-6-12-5-1-2-8-14 (12)13;/h1-3,5-8,15-16H,4,9-11H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound “3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride” has a molecular weight of 251.76 . It is a solid at room temperature .科学的研究の応用
Synthesis and Labeling
- Synthesis of Related Compounds: 3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride is structurally similar to compounds like 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl]oxy}-2-propanol hydrochloride, which is synthesized and used as an antihypertensive drug. This compound was labeled with carbon-14 at the 1-position of the naphthalene for research purposes (Gransden, Roth, & Takahashi, 1983).
Catalysis and Intermediate Formation
- Role in Alkylation Reactions: The compound is related to 1-(1-naphthyloxy)-2,3-epoxypropane, which is a key intermediate in the production of beta-blockers like propranolol. This intermediate is produced using catalytic processes that emphasize high yield and selectivity, highlighting the importance of such compounds in pharmaceutical manufacturing (Jovanovic et al., 2006).
Fluorescence and Biological Assays
- Fluorescence Applications: Derivatives of naphthylamino compounds have been used for fluorescence derivatization of amino acids. The derivatives exhibit strong fluorescence, making them valuable for biological assays. This demonstrates the potential of compounds like 3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride in biochemical research and diagnostics (Frade, Barros, Moura, & Gonçalves, 2007).
Chemical Synthesis and Isotope Labeling
- Isotope-Labeled Synthesis: Isotopomers of similar compounds, such as 1-Amino-2-[3-13C]propanol hydrochloride, have been synthesized for research, indicating the significance of such compounds in chemical synthesis and isotope labeling for scientific studies (Iida, Nakajima, & Kajiwara, 2008).
Pharmaceutical Development
- Pharmaceutical Intermediates: The compound is closely related to intermediates used in the synthesis of beta-adrenergic receptor blockers, a class of medications used for treating conditions like hypertension. The synthesis and purification of these intermediates are crucial for the development of effective pharmaceuticals (Kapoor et al., 2003).
Chiral Discrimination and Molecular Interactions
- Chiral Discrimination Studies: Research involving chiral discrimination has utilized compounds similar to 3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride. The study of such complexes helps in understanding molecular interactions and can aid in the development of more effective pharmaceuticals (Seurre et al., 2004).
Antimalarial Research
- Antimalarial Research: Compounds structurally related to 3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride have been synthesized and tested for their efficacy against malaria, showcasing the potential of naphthalene amino alcohols in medicinal chemistry (Shamblee & Gillespie, 1979).
Safety and Hazards
特性
IUPAC Name |
3-(naphthalen-1-ylmethylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c16-10-4-9-15-11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,15-16H,4,9-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNFSYQYUIGYPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(chloromethyl)-N-(2-methylpropyl)benzamide
1094268-39-9
2-(3-Hydroxyphenoxy)propanamide
1152572-45-6
(1-Cyclopropylethyl)(2-methoxyethyl)amine
1019551-02-0

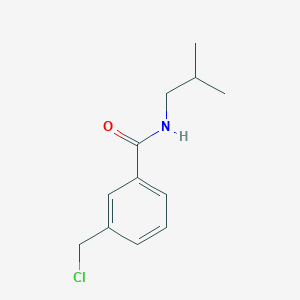
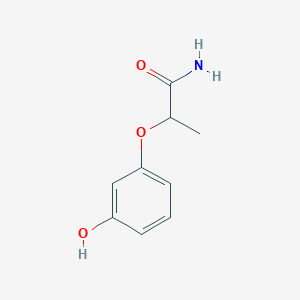




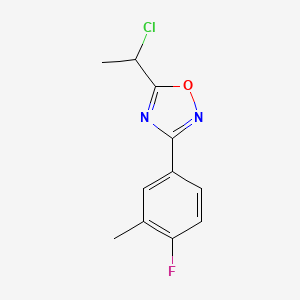


![5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1373515.png)
![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1373516.png)
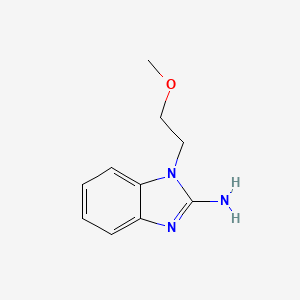
![5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1373518.png)
